Acetoin-13C4 -

Acetoin-13C4

Catalog Number: EVT-1507086
CAS Number:
Molecular Formula: C4H8O2
Molecular Weight: 92.06
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Acetoin is primarily produced through microbial fermentation processes, particularly by certain strains of bacteria such as Bacillus subtilis and Lactobacillus species. It is classified as a ketone and a secondary alcohol due to its functional groups. The compound is recognized for its sweet, buttery flavor, making it valuable in the food industry, particularly in dairy products and flavorings.

Synthesis Analysis

Methods of Synthesis

Acetoin can be synthesized through several methods, primarily involving microbial fermentation. The following methods are notable:

  1. Microbial Fermentation:
    • This method utilizes microorganisms that convert carbohydrates into acetoin through metabolic pathways. For example, Bacillus subtilis can produce acetoin from glucose via the pyruvate pathway.
    • Recent studies have optimized strains to enhance acetoin production by blocking competing pathways and increasing precursor availability. For instance, the engineered strain CGS11 achieved a production titer of 102.45 g/L with a yield of 0.419 g/g glucose .
  2. Chemical Synthesis:
    • Acetoin can also be synthesized chemically through the condensation of acetaldehyde or through the reduction of diacetyl. This method may involve various catalysts and reaction conditions to optimize yield and purity.

Technical Details

Fermentation processes often require specific conditions such as pH control, temperature regulation, and nutrient supplementation to maximize acetoin yield. For example, batch fermentation in nutrient-rich media has been shown to significantly influence product concentration .

Molecular Structure Analysis

Structure

Acetoin-13C4 has a molecular structure characterized by a hydroxyl group (-OH) and a carbonyl group (C=O) within a four-carbon chain. The structural formula can be represented as follows:

CH3C(O)CH3\text{CH}_3\text{C}(O)\text{CH}_3

In its isotopically labeled form, the carbon atoms are denoted as 13C^{13}C, indicating their heavier isotopic nature.

Data

  • Molecular Weight: Approximately 88.11 g/mol
  • Boiling Point: 138 °C
  • Melting Point: -32 °C
Chemical Reactions Analysis

Reactions Involving Acetoin

Acetoin participates in various chemical reactions:

  1. Oxidation:
    • Acetoin can be oxidized to form diacetyl (butane-2,3-dione) under specific conditions.
  2. Reduction:
    • Conversely, it can be reduced to produce 2,3-butanediol.
  3. Interconversion with 2,3-butanediol:
    • Acetoin can be interconverted with 2,3-butanediol through enzymatic reactions catalyzed by butanediol dehydrogenases .

Technical Details

The reactions involving acetoin are significant in metabolic pathways and can be influenced by environmental factors such as pH and temperature.

Mechanism of Action

Process

The production of acetoin from glucose involves several enzymatic steps within microbial cells:

  1. Glycolysis: Glucose is broken down into pyruvate.
  2. Decarboxylation: Pyruvate is converted into acetolactate.
  3. Reduction: Acetolactate is then reduced to acetoin by the enzyme acetolactate decarboxylase.

This process highlights the importance of specific enzymes in regulating the flow of metabolites towards acetoin synthesis .

Data

Research indicates that optimizing enzyme activities within microbial strains can significantly enhance acetoin yields.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless liquid
  • Odor: Sweet, buttery scent
  • Solubility: Miscible with water and organic solvents like ethanol.

Chemical Properties

  • Stability: Stable under normal conditions but may polymerize upon prolonged exposure to heat or light.
  • Reactivity: Reacts with strong oxidizing agents; undergoes condensation reactions to form larger molecules.

Relevant data indicate that acetoin's properties make it suitable for various applications in food flavoring and chemical synthesis .

Applications

Scientific Uses

Acetoin has diverse applications across multiple fields:

  1. Food Industry: Used as a flavoring agent in dairy products and baked goods due to its pleasant aroma.
  2. Pharmaceuticals: Serves as an intermediate in the synthesis of other compounds.
  3. Biotechnology: Utilized in metabolic engineering studies aimed at optimizing microbial production systems for sustainable bioprocesses .
Introduction to Acetoin-13C4

Structural and Isotopic Characterization of Acetoin-13C4

Acetoin-13C₄ (chemical name: (±)-3-Hydroxybutan-2-one-13C₄) is a stable isotope-labeled analog of acetoin where all four carbon atoms are replaced by the non-radioactive carbon-13 (¹³C) isotope. Its molecular formula is ¹³C₄H₈O₂, with a molecular weight of 92.08 g/mol, compared to 88.11 g/mol for unlabeled acetoin (CAS 513-86-0) [1] [4] [7]. The ¹³C enrichment exceeds 99%, ensuring minimal natural isotope interference in detection [7]. The SMILES notation ([¹³CH₃][¹³C]([H])(O)[¹³C]([¹³CH₃])=O) explicitly denotes isotopic positions: the methyl groups, carbonyl carbon, and chiral methine carbon are uniformly substituted with ¹³C [1] [8]. This labeling preserves the compound’s inherent physicochemical properties—such as water solubility and reactivity—while enabling precise tracking via spectroscopic techniques [4] [5].

Table 1: Physicochemical Properties of Acetoin-13C₄

PropertySpecification
Molecular Formula¹³C₄H₈O₂
Molecular Weight92.08 g/mol
SMILES Notation[¹³CH₃][¹³C]([H])(O)[¹³C]([¹³CH₃])=O
Storage Temperature-20°C
Shipping ConditionsRoom Temperature
Purity≥95% (HPLC/MS confirmed)
CAS (Unlabeled Parent)513-86-0

Role of Stable Isotope Labeling in Metabolic and Biochemical Research

Stable isotope labeling, exemplified by Acetoin-13C₄, revolutionizes the study of microbial metabolic fluxes and enzyme kinetics. By serving as an isotopic tracer, it allows:

  • Pathway Elucidation: Quantifying carbon flux through acetoin-forming pathways (e.g., via α-acetolactate synthase/decarboxylase) and degradation routes (e.g., acetoin dehydrogenase complex) in bacteria [3] [9].
  • Quantitative Mass Spectrometry: Acting as an internal standard to correct for matrix effects in LC-MS/MS, enhancing accuracy in acetoin quantification within complex biological samples [7].
  • Metabolic Inhibition Studies: Detecting disruptions in microbial acetoin metabolism caused by stressors (e.g., organic acids) by correlating reduced ¹³C-acetoin production with growth inhibition [9].
  • Redox Balance Analysis: Tracing NAD⁺/NADH cofactor recycling in pathways like 2,3-butanediol biosynthesis, where acetoin acts as a redox sink [3] [6].

This isotopic tool circumvents radioactivity hazards and provides high sensitivity for dynamic pathway modeling [7] [9].

Comparative Analysis of Acetoin and Its Isotopologues

Acetoin-13C₄ exhibits identical biochemical reactivity to unlabeled acetoin but differs detectably in spectral properties and metabolic tracing utility:

  • Spectral Signatures: Nuclear Magnetic Resonance (NMR) shows distinct ¹³C chemical shifts (e.g., carbonyl carbon at ~200 ppm), while mass spectrometry reveals a +4 Da mass shift [1] [7].
  • Tracer Applications: Unlike unlabeled acetoin, Acetoin-13C₄ enables unambiguous distinction between de novo synthesis and pre-existing pools in bacterial cultures (e.g., Bacillus or Parageobacillus spp.) [3] [6].
  • Enzyme Kinetics: Isotope effects are negligible due to minimal mass differences, ensuring that degradation rates measured with Acetoin-13C₄ reflect native metabolism. For instance, acoB gene deletion in Parageobacillus thermoglucosidasius reduced acetoin degradation by 90%, validated using ¹³C-tracers [6].
  • Production Yields: Engineered strains produce unlabeled acetoin at up to 7.6 g/L (0.38 g/g glucose), while Acetoin-13C₄ is synthesized chemically at milligram scales for research [6] [7].

Table 2: Metabolic Parameters of Acetoin vs. Engineered Analogs

ParameterUnlabeled AcetoinAcetoin-13C₄
Theoretical Max Yield0.48 g/g glucoseIdentical
Engineered Titers7.6 g/LNot applicable
Catabolic Enzyme TargetsacoB gene productIdentical
Detection Limit (LC-MS)~1 µM~0.1 µM

Properties

Product Name

Acetoin-13C4

Molecular Formula

C4H8O2

Molecular Weight

92.06

Synonyms

3-Hydroxy-2-butanone

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